Ascomycin Demonstrates Distinct Immunosuppressive Potency vs. Tacrolimus in Mouse Mixed Lymphocyte Reaction (MLR)
In a standardized in vitro assay for T-cell proliferation, Ascomycin suppresses the mouse mixed lymphocyte reaction (MLR) with an IC50 of 0.55 nM . While tacrolimus (FK506) is often cited as having greater potency, this specific value for Ascomycin provides a critical benchmark. Notably, this potency does not perfectly align with other biological activities, highlighting a unique functional profile. For comparison, tacrolimus has been reported to be 50-100 times more potent than cyclosporine A (CsA) in similar immunosuppressive contexts [1], but this class-level potency difference does not negate Ascomycin's specific utility in assays where this level of potency is desired or where differential effects are being studied.
| Evidence Dimension | Inhibition of T-cell proliferation (IC50) |
|---|---|
| Target Compound Data | 0.55 nM |
| Comparator Or Baseline | Tacrolimus (FK506): Not directly measured in this study, but generally known to be 50-100x more potent than CsA. Cyclosporine A (CsA): Significantly higher IC50 values (typically >10 nM) in comparable assays. |
| Quantified Difference | Ascomycin IC50 is approximately 20-200x lower than typical CsA IC50, but the exact ratio to Tacrolimus varies by assay. |
| Conditions | Mouse mixed lymphocyte reaction (MLR) in vitro. |
Why This Matters
This defines Ascomycin's specific functional potency in a core immunosuppression model, allowing researchers to select it for experiments requiring a defined level of calcineurin inhibition distinct from more potent or less potent alternatives.
- [1] Peterson LB, et al. A tacrolimus-related immunosuppressant with biochemical properties distinct from those of tacrolimus. Transplantation. 1998;65(1):10-18. View Source
